![molecular formula C18H14N2O4S B2822493 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 1396846-68-6](/img/structure/B2822493.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

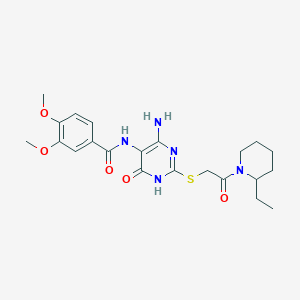

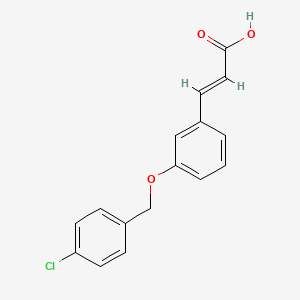

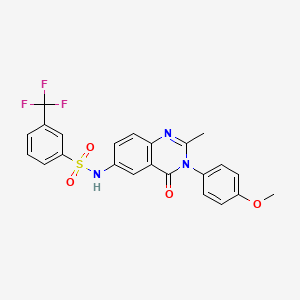

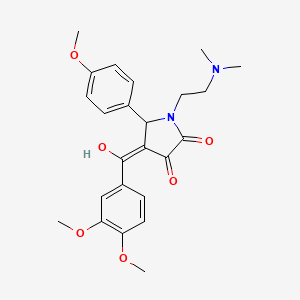

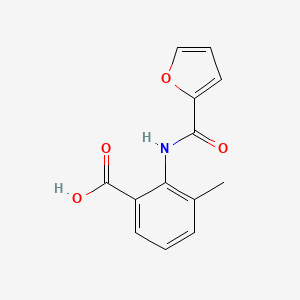

“1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with diverse biological activities . The compound also contains an azetidine ring, which is a three-membered nitrogen-containing ring, and a benzo[d][1,3]dioxole ring, which is a type of aromatic ether .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the one , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

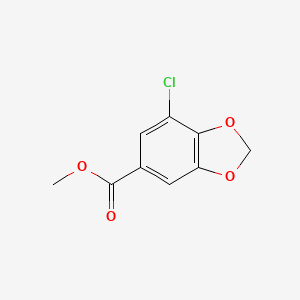

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a benzothiazole ring (benzo[d]thiazol-2-yl), an azetidine ring (azetidin-3-yl), and a benzo[d][1,3]dioxole ring. The exact structure would require more specific information or computational modeling .

Wissenschaftliche Forschungsanwendungen

Antidiabetic and Renoprotective Activities

Compounds similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate, particularly benzazole, thiazolidinone, and azetidin-2-one derivatives, have shown significant antihyperglycemic and renoprotective activities in scientific studies. These compounds have been synthesized and evaluated for their potential in treating diabetes and kidney-related complications (Abeed, Youssef, & Hegazy, 2017).

Antimicrobial and Antifungal Activities

Various azetidin-2-one and thiazolidin-4-one derivatives, which are structurally related to the compound , have been explored for their antimicrobial properties. Studies have shown that these compounds are effective against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Gilani et al., 2016).

Potential in Cancer Treatment

Compounds with benzothiazole and azetidine-2-one moieties have been studied for their anticancer activities. These studies have shown that some of these compounds exhibit promising results against certain cancer tumors, highlighting their potential use in cancer treatment (Abdelall, Mohamed, & Abdelhamid, 2010).

Corrosion Inhibition

Studies have also explored the use of benzothiazole-azetidine derivatives as corrosion inhibitors, particularly in the context of oil-well tubular steel. These studies suggest the efficacy of such compounds in protecting against corrosion in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).

Antioxidant Properties

Research has demonstrated the antioxidant properties of thiazole derivatives, which can be related to the chemical structure of this compound. These compounds exhibit potent antioxidant activity, which is essential in combating oxidative stress in various biological systems (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-17(11-5-6-14-15(7-11)23-10-22-14)24-12-8-20(9-12)18-19-13-3-1-2-4-16(13)25-18/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRIQOPLSYRUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)